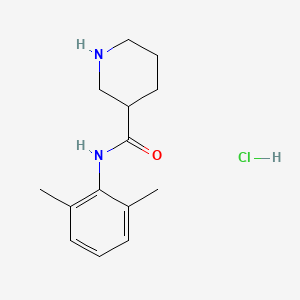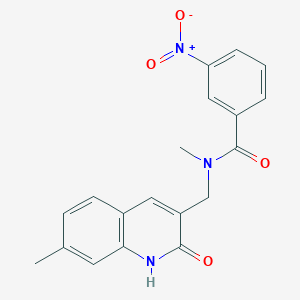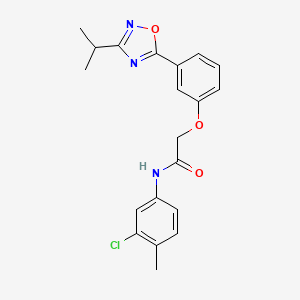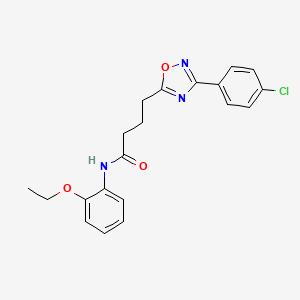
N-(2,6-二甲基苯基)哌啶-3-甲酰胺
描述
“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is a pharmaceutical secondary standard and certified reference material . It is also known as Bupivacaine Related Compound B . It is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature .
Synthesis Analysis
The synthesis process of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. It utilizes l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity . The total yield of the three steps is 45% .Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is represented by the empirical formula C14H20N2O . Its molecular weight is 232.32 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(2,6-dimethylphenyl)piperidine-3-carboxamide” include chiral separation, substitution, and a salting reaction .Physical And Chemical Properties Analysis
“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is a white crystalline powder . It is soluble in chloroform and methanol . Its melting point is 114-117°C .科学研究应用
骨骼肌钠通道阻滞剂:该化合物与另一种类似物一起被合成,用作骨骼肌钠通道阻滞剂,与托卡因相比显示出更高的效能和使用依赖性阻滞,表明其具有作为抗肌强直剂的潜力 (Catalano et al., 2008).
罗哌卡因盐酸盐的合成:该化合物已被用于合成局部麻醉剂罗哌卡因盐酸盐,证明了其在药物化学中的重要性 (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).
用于研究的标记罗哌卡因:制备碳-14 标记的局部麻醉剂罗哌卡因,涉及使用 N-(2,6-二甲基苯基)哌啶-3-甲酰胺,表明其在放射性标记药物开发中的用途,用于研究目的 (Sahlberg, 1987).
大麻素受体研究:该化合物已被用于与 CB1 大麻素受体相关研究中,有助于理解大麻素受体拮抗剂的分子相互作用和构效关系 (Shim et al., 2002); (Lan et al., 1999); (Hurst et al., 2006).
尿激酶受体和乳腺癌转移:该化合物在靶向尿激酶受体的研究中被发现,对乳腺癌研究具有影响,表明其在癌症治疗剂开发中的潜力 (Wang et al., 2011).
抗惊厥活性:该化合物被用作合成类似物的结构先导,评估了抗惊厥活性,展示了其在癫痫和癫痫发作新疗法开发中的相关性 (Ho et al., 2001).
生物筛选和指纹应用:它已参与合成具有抗菌、抗真菌、驱虫活性和指纹检测的衍生物,表明其在法医和生物研究中的广泛适用性 (Khan et al., 2019).
作用机制
安全和危害
未来方向
“N-(2,6-dimethylphenyl)piperidine-3-carboxamide” is mainly used for the synthesis of bupivacaine, a long-acting amide local anesthetic suitable for peripheral nerve block, epidural block, and subarachnoid block . Its local anesthetic effect is stronger than lidocaine (about 4 times stronger) . It is commonly used as a hydrochloride salt .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12;/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPXIMKUXQESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)




